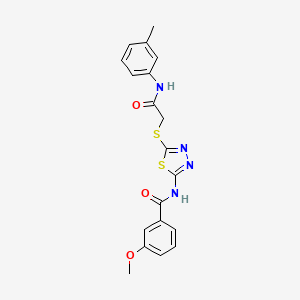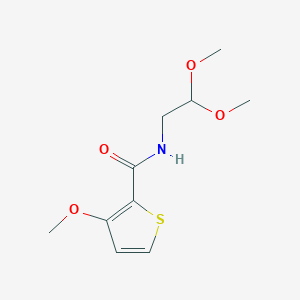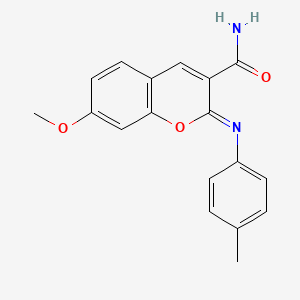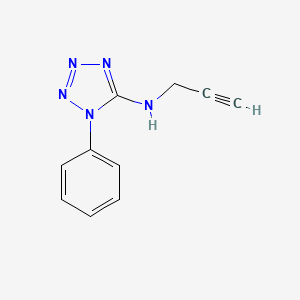![molecular formula C25H27N7O3 B2989193 (4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920376-80-3](/img/structure/B2989193.png)
(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a 1,2,4-triazole ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles . These structures are found in a variety of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of the compound would likely be determined using computational methods such as those implemented in the GAUSSIAN 16W program package .Chemical Reactions Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . This allows for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely depend on its specific structure. Triazoles are known to be aromatic due to the presence of delocalized π-electrons .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research on triazole derivatives, including studies on their synthesis and antimicrobial activities, indicates a broader interest in the chemical class to which the compound belongs. For instance, the study by Bektaş et al. (2007) details the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial properties, underscoring the relevance of triazole chemistry in the search for new antimicrobial agents Bektaş et al., 2007.
Anticonvulsant Drug Development
Another area of research relevant to compounds with complex heterocyclic structures is the development of new anticonvulsant drugs. For example, a study by Severina et al. (2021) on "Epimidin," a compound with a piperazine and pyrimidinone motif, similar to the query compound, discusses the development and validation of an HPLC method for determining related substances in this new anticonvulsant agent Severina et al., 2021.
Inhibition of Tubulin Polymerization
In the realm of cancer research, compounds featuring piperazine and heterocyclic rings have been investigated for their potential to inhibit tubulin polymerization, a critical mechanism in cancer cell division. Prinz et al. (2017) explored N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine, demonstrating significant antiproliferative properties and the ability to bind to the colchicine site on β-tubulin, indicating a potential pathway for therapeutic intervention against cancer Prinz et al., 2017.
Wirkmechanismus
Target of Action
The primary target of this compound is the GCN2 protein kinase . GCN2 is a stress response kinase that plays a crucial role in cellular responses to various stressors, including nutrient deprivation, viral infection, and DNA damage .
Mode of Action
This inhibition could occur through competitive binding at the ATP-binding site of the kinase or allosteric modulation .
Biochemical Pathways
The inhibition of GCN2 kinase can affect several biochemical pathways. GCN2 is known to regulate protein synthesis in response to amino acid starvation by phosphorylating the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Therefore, the inhibition of GCN2 could potentially disrupt this regulatory mechanism and affect protein synthesis within the cell .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the context of its use. Given its potential role as a GCN2 inhibitor, it could affect protein synthesis in cells, potentially leading to altered cellular responses to stress. In a therapeutic context, such as cancer treatment, this could potentially lead to decreased tumor growth .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-3-34-20-9-5-18(6-10-20)25(33)31-15-13-30(14-16-31)23-22-24(27-17-26-23)32(29-28-22)19-7-11-21(12-8-19)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOZYUIXWHZPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)



![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2989118.png)


![5-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2989124.png)



![Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2989129.png)

